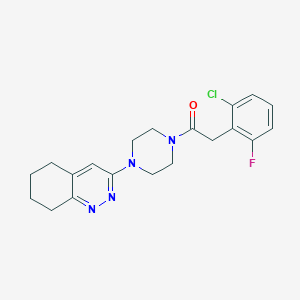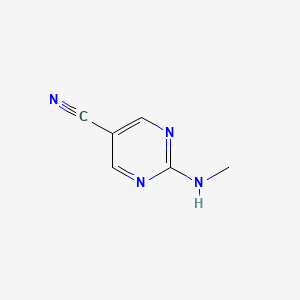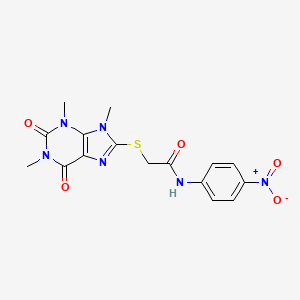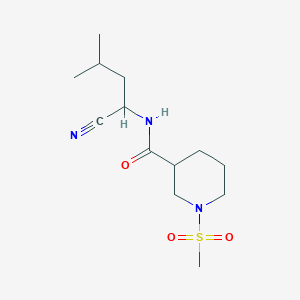
N-(2,2-Dimethoxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-Dimethoxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine is a molecule that regulates many physiological processes in the human body, including sleep, heart rate, and blood pressure. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the brain and other tissues. DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, epilepsy, and ischemic stroke.
Mechanism of Action
N-(2,2-Dimethoxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide selectively blocks the adenosine A1 receptor, which is involved in the regulation of many physiological processes in the human body. By blocking this receptor, this compound can modulate the activity of various neurotransmitters, including dopamine, glutamate, and GABA, and thereby influence many physiological processes, including sleep, heart rate, and blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of gene expression. This compound can also influence various physiological processes, including sleep, heart rate, and blood pressure.
Advantages and Limitations for Lab Experiments
N-(2,2-Dimethoxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is a highly selective antagonist of the adenosine A1 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one limitation is that it has a relatively low potency, which can make it difficult to achieve complete receptor blockade at low concentrations.
Future Directions
There are several future directions for the study of N-(2,2-Dimethoxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide. One direction is to investigate its potential therapeutic applications in various diseases, including Parkinson's disease, epilepsy, and ischemic stroke. Another direction is to explore its potential as a research tool for studying the role of the adenosine A1 receptor in various physiological processes. Finally, there is a need to develop more potent and selective antagonists of the adenosine A1 receptor that can be used in lower concentrations and have fewer off-target effects.
Synthesis Methods
The synthesis of N-(2,2-Dimethoxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide involves several steps, including the reaction of piperidine with acryloyl chloride, followed by the reaction of the resulting compound with 2,2-dimethoxyethylamine and then with 4-nitrobenzoyl chloride. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The overall yield of this compound is about 20%.
Scientific Research Applications
N-(2,2-Dimethoxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, epilepsy, and ischemic stroke. In Parkinson's disease, this compound has been shown to improve motor function and reduce the loss of dopaminergic neurons in animal models. In epilepsy, this compound has been shown to reduce the frequency and severity of seizures in animal models. In ischemic stroke, this compound has been shown to reduce the size of the infarct and improve neurological function in animal models.
properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-4-11(16)15-7-5-10(6-8-15)13(17)14-9-12(18-2)19-3/h4,10,12H,1,5-9H2,2-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQGGTARDFHMSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1CCN(CC1)C(=O)C=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B2598064.png)
![3-[[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2598065.png)

![N-[1-[1-(Hydroxymethyl)cyclobutyl]-2-methylpropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2598069.png)

![4-Methyl-2-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2598071.png)
![1-Isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylic acid](/img/structure/B2598072.png)
![N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![methyl 4-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2598075.png)